5CITEP 5CITEP Novel HIV-1 integrase inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 245426-70-4
VCID: VC0006557
InChI: InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-
SMILES: C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
Molecular Formula: C12H8ClN5O2
Molecular Weight: 289.68 g/mol

5CITEP

CAS No.: 245426-70-4

VCID: VC0006557

Molecular Formula: C12H8ClN5O2

Molecular Weight: 289.68 g/mol

* For research use only. Not for human or veterinary use.

5CITEP - 245426-70-4

Description

5CITEP, also known as 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone, is a compound classified as an HIV integrase inhibitor. It belongs to the broader category of β-diketo acids, which are studied for their potential to interfere with the HIV life cycle by inhibiting the integrase enzyme. This enzyme is crucial for integrating viral DNA into the host genome, making it a significant target for antiviral drug development .

Mechanism of Action

The mechanism of action of 5CITEP involves binding to the active site of HIV integrase, where it interacts with key residues such as Asp64, Cys65, and Asn155 . This interaction prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication. Studies have shown that 5CITEP selectively inhibits strand transfer, a critical step in the integration process, and its efficacy depends on the concentration of the target DNA substrate .

Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted to understand the binding mode of 5CITEP within the HIV integrase active site. These simulations reveal that a structural water molecule plays a crucial role in bridging 5CITEP with key residues like Asp64 and Asn155, suggesting potential avenues for designing more effective inhibitors .

Resistance Mechanisms

Studies have also explored the mechanisms of resistance to 5CITEP. Mutations in HIV integrase, such as T66I/M154I, can alter the binding mode of 5CITEP and reduce its efficacy. Understanding these resistance mechanisms is crucial for developing inhibitors that remain effective against resistant viral strains .

Biological Activity

5CITEP has demonstrated significant antiviral activity in cell culture experiments. It effectively reduces viral replication, showcasing its potential as a therapeutic agent against HIV. The compound's ability to selectively inhibit strand transfer without interfering with the assembly of the integrase complex makes it an attractive candidate for further development .

Synthesis and Development

The synthesis of 5CITEP typically involves starting materials like pyridine derivatives and undergoes several key steps to yield the compound effectively. Modifications in the synthesis process can improve efficiency and selectivity, which is important for large-scale production and therapeutic applications.

CAS No. 245426-70-4
Product Name 5CITEP
Molecular Formula C12H8ClN5O2
Molecular Weight 289.68 g/mol
IUPAC Name (Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Standard InChI InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-
Standard InChIKey FIBQKRNTWLEWHF-WMZJFQQLSA-N
Isomeric SMILES C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
Synonyms 5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
PubChem Compound 5287411
Last Modified Feb 18 2024

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